6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O/c19-13-5-1-12(2-6-13)17-9-15(16(10-21)18(23)22-17)11-3-7-14(20)8-4-11/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBFYOLZAXMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Reaction
The most widely reported method involves a one-pot multicomponent reaction utilizing aromatic ketones, aldehydes, ethyl cyanoacetate, and ammonium acetate under reflux conditions. This approach leverages the Knorr pyridine synthesis mechanism, wherein cyclocondensation of enamine intermediates yields the pyridone core.
- Reactants :
- 4-Bromoacetophenone (1 mmol)
- 4-Chlorobenzaldehyde (1 mmol)
- Ethyl cyanoacetate (1 mmol)
- Ammonium acetate (8 mmol)
- Solvent : Ethanol (30 mL)
- Conditions : Reflux for 10–12 hours.
- Work-Up : The precipitate is filtered, washed with ethanol, and recrystallized from a DMF-ethanol (1:10) mixture.
Solvent-Free Synthesis with Ammonium Acetate Catalyst
An optimized solvent-free protocol enhances reaction efficiency by reducing purification steps and environmental impact.
- Reactants :
- 4-Bromoacetophenone (1 mmol)
- 4-Chlorobenzaldehyde (1 mmol)
- Ethyl cyanoacetate (1 mmol)
- Ammonium acetate (40 mol%)
- Conditions : Heating at 130°C for 30 minutes.
- Work-Up : Precipitation with water, followed by filtration and drying.
Yield : 92–96%.
Advantages : Shorter reaction time (30 minutes vs. 12 hours) and higher yields due to reduced side reactions.
Cyclocondensation in Acetic Anhydride
While less common for pyridones, acetic anhydride-mediated cyclocondensation has been employed for analogous pyridazin-3-one derivatives.
- Reactants :
- p-Nitrophenylacetic acid (1 mmol)
- 4-Bromoacetophenone (1 mmol)
- Solvent : Acetic anhydride (10 mL)
- Conditions : Reflux for 1 hour.
Limitations : Lower yields (65–82%) and applicability primarily to pyridazinones.
Reaction Optimization and Mechanistic Insights
Catalyst Screening
Ammonium acetate outperforms alternatives like triethylamine or zinc chloride due to its dual role as a catalyst and nitrogen source. A 40 mol% loading maximizes yield by facilitating enamine formation and cyclization.
Substituent Effects
- Position 4 : Ortho-alkoxy substituents on the phenyl ring enhance tumor cell growth inhibition by introducing negative electrostatic potential and non-coplanarity.
- Position 6 : 4-Bromophenyl and thiophene groups improve solubility and π-π stacking interactions.
Characterization and Analytical Data
Spectral Analysis
Physicochemical Properties
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Advantages |
|---|---|---|---|---|
| One-Pot (Ethanol) | Reflux, 12 h | 82–92% | Long | High purity, scalable |
| Solvent-Free (Ammonium Acetate) | 130°C, 30 min | 92–96% | Short | Eco-friendly, high yield |
| Acetic Anhydride | Reflux, 1 h | 65–82% | Moderate | Rapid for pyridazinones |
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile exhibit significant antimicrobial properties. A study focused on related pyridine derivatives showed promising results against various bacterial strains, suggesting that the halogenated phenyl groups may contribute to their efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in cancer cell lines. The presence of electron-withdrawing groups like bromine and chlorine is thought to enhance the compound's interaction with biological targets involved in cancer progression .
Synthesis of Novel Derivatives
The synthesis of related compounds has been a focus of research, aiming to create derivatives with improved biological activity. For example, novel substituted pyridine derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities . These studies often employ various synthetic strategies, including cyclization reactions and functional group modifications, to optimize the pharmacological properties of the resulting compounds.
Case Studies
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 6-(4-Bromophenyl)-4-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 6-(4-Bromophenyl)-4-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and pharmacological properties compared to similar compounds with different substituents.
Biological Activity
6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer effects, supported by various research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine atoms, which are known to influence its biological activity. The presence of these halogens can enhance the lipophilicity and electronic properties of the molecule, potentially increasing its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including the compound . In vitro tests have shown that derivatives with halogen substituents exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.050 |
These results indicate that the compound possesses potent antibacterial activity, particularly against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic resistance .
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. The results suggest moderate efficacy against common fungal strains.
Antifungal Testing Results
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings demonstrate that while the compound is primarily recognized for its antibacterial effects, it also exhibits antifungal potential .
Anticancer Activity
The anticancer properties of pyridine derivatives have been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer types.
Case Study: Anticancer Efficacy
A recent study focused on a series of pyridine derivatives, including our compound, revealing significant cytotoxic effects against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Glioblastoma | 5.0 |
| Breast Cancer | 7.5 |
| Lung Cancer | 10.0 |
The compound exhibited particularly strong activity against glioblastoma cells, suggesting its potential as a lead compound for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Halogen Substituents : The presence of bromine and chlorine enhances biological activity by increasing molecular interactions with target sites.
- Pyridine Core : The nitrogen atom in the pyridine ring plays a crucial role in binding to biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-component reaction involving p-bromoacetophenone, an aldehyde derivative (e.g., 4-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Key optimization parameters include:
- Reflux duration : Extended reflux times (≥15 hours) improve yield by ensuring complete cyclization .
- Solvent choice : Ethanol is preferred for its ability to dissolve reactants while facilitating precipitation of the product upon cooling .
- Catalyst loading : Ammonium acetate acts as both a catalyst and a proton source; molar ratios ≥8:1 (relative to acetophenone) enhance reaction efficiency .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the pyridine core. For example, the nitrile carbon typically resonates at ~115 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. The compound’s dihedral angles (e.g., 83.2° between pyridine and aryl rings) reveal steric and electronic effects .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. How can researchers validate the purity of synthesized batches?
- Thin-layer chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane (3:7) as the mobile phase.
- Melting point analysis : Sharp melting points (>630 K) indicate high crystallinity and purity .
- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to quantify impurities (<0.5%) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, C–Br···π) influence the crystal packing of this compound?
- Hydrogen bonding : The pyridinone oxygen forms N–H···O hydrogen bonds (2.85–3.10 Å), creating centrosymmetric dimers. Graph set analysis (e.g., motifs) reveals directional packing .
- Halogen interactions : C–Br···π contacts (3.30–3.50 Å) stabilize 3D networks, as observed in Hirshfeld surface analysis (dnorm = -0.5 to +1.5) .
Q. What methodologies are recommended for resolving contradictions in crystallographic data?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Validation tools : PLATON/ADDSYM detects missed symmetry, while checkCIF flags outliers in bond lengths/angles .
- High-resolution data : Collect data at <100 K with synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion errors .
Q. How can structure-activity relationships (SAR) be explored for anticancer applications?
- Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF) to enhance cytotoxicity.
- In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, IC values) to correlate pyridine ring planarity with activity .
- Docking studies : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; the nitrile group often participates in hydrophobic interactions .
Q. What strategies mitigate challenges in refining disordered solvent molecules in crystallography?
- SQUEEZE (PLATON) : Models diffuse electron density from disordered solvents (e.g., ethanol) without overfitting .
- Occupancy refinement : Fix partial occupancies for solvent atoms to stabilize refinement (e.g., 0.5 for water molecules) .
Methodological Comparisons
Q. How do solvent polarity and temperature affect the compound’s stability during synthesis?
- Polar aprotic solvents (DMF) : Increase solubility but may promote side reactions (e.g., nitrile hydrolysis).
- Low-temperature crystallization : Ethanol/water mixtures (1:2) yield higher-purity crystals by slowing nucleation .
Q. What are the advantages of Hirshfeld surface analysis over traditional crystallographic metrics?
Q. How can researchers reconcile discrepancies between computational and experimental NMR chemical shifts?
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compute shifts with GIAO approximation.
- Solvent corrections : Include PCM models for DMSO-d to account for solvent-induced shifts (±0.3 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
